molecular formula C19H16ClN5O B4643220 2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4643220
M. Wt: 365.8 g/mol
InChI Key: NTJMYQNXDOSBEU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. Its structure includes two critical substituents: a 2-chlorophenyl group at position 2 and a cyclopentyl group at position 5.

Properties

IUPAC Name

4-(2-chlorophenyl)-11-cyclopentyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c20-15-8-4-3-7-13(15)17-22-19-21-11-14-16(25(19)23-17)9-10-24(18(14)26)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJMYQNXDOSBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound ID Substituents Molecular Formula Molecular Weight Key Functional Groups Reference
Main Compound 2-(2-Chlorophenyl), 7-cyclopentyl Not Provided Not Provided Chloroaryl, Cycloalkyl -
1 2-(3-Pyridinyl), 7-cyclohexyl C₂₀H₂₀N₆O 360.42 g/mol Pyridinyl, Cyclohexyl
2 3-(2-Hydroxyphenyl), 7-methyl C₁₈H₁₄N₄O₂ 318.32 g/mol Hydroxyphenyl, Methyl
3 2-Amino, 5-cyclopentyl, 6-(3-chlorobenzyl) C₁₇H₁₇ClN₆O 364.81 g/mol Chlorobenzyl, Amino, Cycloalkyl
4 7-Amino, 5-(5-methylfuran-2-yl) C₁₄H₁₂N₆O₂ 296.28 g/mol Furan, Amino
5a 7-(4-Nitrophenyl) C₁₄H₈N₆O₃ 308.25 g/mol Nitrophenyl
5b 7-[2-(Trifluoromethyl)phenyl] C₁₅H₈F₃N₅O 331.25 g/mol Trifluoromethylphenyl

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The main compound’s 2-chlorophenyl group contrasts with the 3-pyridinyl group in Compound 1.
  • Cycloalkyl vs. Aromatic Substitutions : The cyclopentyl group in the main compound differs from Compound 3’s 3-chlorobenzyl. Cyclopentyl may reduce steric hindrance compared to benzyl, favoring interactions with compact binding pockets .
  • Hydrophilicity : Compound 2’s 2-hydroxyphenyl group increases polarity and hydrogen-bonding capacity, contrasting with the main compound’s lipophilic chloroaryl group. This difference could influence solubility and biodistribution .

Antimicrobial and Enzyme Modulation

  • Compound 2 (3-(2-hydroxyphenyl)-7-methyl derivative) exhibits structural similarity to antifungal agents, with hydroxyl groups enhancing interactions with microbial enzymes .
  • Compound 3 (6-(3-chlorobenzyl) derivative) was synthesized using BMIM-PF6 ionic liquid, a method favoring high yields and recyclability . This contrasts with traditional reflux methods (e.g., Compound 4’s synthesis with hydrazine hydrate), suggesting adaptability in synthetic routes for optimizing substituent compatibility .

Electronic and Steric Effects

  • Compound 5a (4-nitrophenyl) and 5b (trifluoromethylphenyl) feature strong electron-withdrawing groups. The nitro group in 5a may confer higher reactivity in electrophilic substitution compared to the main compound’s chloro group, while 5b’s trifluoromethyl group offers enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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